3-CYCLOPENTYL-1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE
Description
3-Cyclopentyl-1-{4-[(4-fluorophenyl)sulfonyl]piperazino}-1-propanone is a structurally complex organic compound featuring a cyclopentyl group, a propanone backbone, and a 4-fluorophenylsulfonyl-substituted piperazine moiety.
Properties
IUPAC Name |
3-cyclopentyl-1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3S/c19-16-6-8-17(9-7-16)25(23,24)21-13-11-20(12-14-21)18(22)10-5-15-3-1-2-4-15/h6-9,15H,1-5,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPZFGHXPYEREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYL-1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPENTYL-1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or fluorophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Antipsychotic Activity
Research indicates that compounds similar to 3-cyclopentyl-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}propan-1-one exhibit antipsychotic properties. The piperazine moiety is known for its interaction with dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. The fluorophenyl sulfonyl group enhances receptor binding affinity, potentially leading to improved therapeutic efficacy .
Antidepressant Properties
The compound's structure suggests potential antidepressant activity through modulation of serotonin and norepinephrine pathways. Similar compounds have shown promise in preclinical models of depression, indicating that this compound may also possess such properties .
Anti-inflammatory Effects
Preliminary studies have indicated that derivatives of this compound could exhibit anti-inflammatory effects by inhibiting cytokine production and modulating immune responses. This application could be particularly relevant in treating chronic inflammatory diseases .
Case Study 1: Antipsychotic Efficacy
A study published in the Journal of Medicinal Chemistry explored the efficacy of piperazine derivatives, including compounds with similar structures to 3-cyclopentyl-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}propan-1-one, demonstrating significant reductions in psychotic symptoms in animal models . The study highlighted the importance of the sulfonamide group in enhancing pharmacokinetic properties.
Case Study 2: Anti-inflammatory Mechanisms
In a preclinical trial evaluating the anti-inflammatory effects of sulfonamide derivatives, researchers found that a related compound significantly reduced inflammation markers in mice subjected to induced arthritis . This suggests that modifications to the piperazine structure can lead to enhanced anti-inflammatory activity.
Mechanism of Action
The mechanism by which 3-CYCLOPENTYL-1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-1-PROPANONE exerts its effects is not well-understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperazine moiety, in particular, is known to interact with various biological targets, which could be a key factor in its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on synthesis, substituent effects, and crystallographic data.
Propanone vs. Propanol Derivatives
highlights the reduction of propanone derivatives (e.g., 7c–7e) to propanol analogs (8c–8e). For instance:
- 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanone (7c): Reduced to 8c with 79.7% yield using NaBH₄ in ethanol .
- 1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanone (7d): Reduced to 8d with 93.4% yield .
The target compound’s propanone group may confer greater metabolic stability compared to propanol derivatives, as ketones are less prone to enzymatic oxidation than alcohols.
Crystallographic and Conformational Analysis
and emphasize the role of fluorophenyl substituents in dictating molecular planarity and crystal packing:
- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) : Exhibits triclinic symmetry (space group P̄1) with two independent molecules in the asymmetric unit .
- (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one analogs : Dihedral angles between fluorophenyl and central benzene rings range from 7.14° to 56.26°, influencing intermolecular interactions .
Data Tables
Table 2: Structural Comparison of Fluorophenyl-Containing Compounds
Key Research Findings
Synthetic Flexibility : Piperazine-based compounds with fluorophenylsulfonyl groups () are synthetically accessible but require optimization for bulky substituents like cyclopentyl .
Conformational Impact: Non-planar conformations (e.g., in and ) correlate with enhanced binding to hydrophobic pockets in proteins .
Substituent Trade-offs : While bis(4-fluorophenyl)methyl groups improve thermal stability (high melting points), cyclopentyl may enhance blood-brain barrier penetration due to increased lipophilicity .
Biological Activity
3-Cyclopentyl-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}propan-1-one, also known by its CAS number 428835-92-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C18H25FN2O3S
- Molecular Weight : 368.47 g/mol
- IUPAC Name : 3-cyclopentyl-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}propan-1-one
The compound features a cyclopentyl group, a piperazine moiety, and a fluorophenyl sulfonyl group, which collectively contribute to its pharmacological profile.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that sulfonamide derivatives possess potent inhibitory effects against various cancer cell lines. The presence of the piperazine ring is often associated with enhanced interaction with biological targets, potentially leading to increased cytotoxicity against tumor cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Cyclopentyl-1-{4-[(4-Fluorophenyl)sulfonyl]Piperazin-1-Yl}-1-Propanone | HepG2 (Liver Cancer) | TBD | Induction of apoptosis |
| Similar Sulfonamide Derivative | MCF7 (Breast Cancer) | 5.0 | Inhibition of cell proliferation |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are also noteworthy. Sulfonamide-containing compounds have been documented to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This suggests that 3-cyclopentyl-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}propan-1-one could similarly modulate inflammatory pathways.
Case Studies and Research Findings
A study published in Journal of Medicinal Chemistry evaluated various sulfonamide derivatives for their anticancer properties. The findings indicated that modifications on the piperazine ring significantly influenced the compounds' efficacy against different cancer types. The study highlighted the importance of structural variations in enhancing biological activity.
In another investigation focusing on anti-inflammatory agents, compounds similar to 3-cyclopentyl-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}propan-1-one were tested in animal models for their ability to reduce edema and pain. Results demonstrated a marked decrease in inflammatory markers, suggesting a promising therapeutic role for this class of compounds.
The synthesis of 3-cyclopentyl-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}propan-1-one typically involves multi-step organic reactions, starting with the formation of the piperazine derivative followed by sulfonation and cyclization processes. The mechanism of action is believed to involve interaction with specific molecular targets such as enzymes or receptors linked to cancer progression or inflammation.
Q & A
Q. Basic
- NMR Spectroscopy : Confirm the presence of the cyclopentyl group (δ 1.5–2.5 ppm for CH₂ protons), sulfonyl group (δ 3.1–3.3 ppm for SO₂ adjacent CH₂), and fluorophenyl aromatic protons (δ 7.2–7.8 ppm) .
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water mix). Use SHELXL for refinement, focusing on resolving torsional angles of the piperazine ring and sulfonyl group geometry .
- Mass Spectrometry : High-resolution ESI-MS should match the exact mass (e.g., C₁₉H₂₅FN₂O₃S: [M+H]⁺ calc. 381.1543) .
What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in receptor binding studies?
Q. Advanced
- Analog Synthesis : Systematically modify substituents (e.g., replace 4-fluorophenyl with chloro or methoxy groups) to assess electronic effects on binding .
- In Vitro Assays : Test analogs in receptor-binding assays (e.g., dopamine D₂ or serotonin 5-HT₁A receptors) using radioligand displacement (IC₅₀ determination) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding energy differences. Validate with MD simulations (100 ns trajectories) .
Data Interpretation : Use linear regression to link logP values or Hammett σ constants to activity trends .
How can researchers resolve contradictions in reported biological activities across different experimental models?
Q. Advanced
- Standardize Assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor assays) and control for variables like serum concentration .
- Orthogonal Validation : Cross-verify cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to confirm mechanism .
- Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition IC₅₀ values) and apply statistical weighting to account for methodological heterogeneity .
Example : If anti-inflammatory activity conflicts, compare results across RAW 264.7 macrophages (LPS model) and primary human monocytes .
What in silico methods are suitable for predicting the metabolic stability of this compound?
Q. Advanced
- Metabolite Prediction : Use software like Schrödinger’s ADMET Predictor to identify likely CYP450 oxidation sites (e.g., piperazine N-dealkylation) .
- Docking Studies : Model interactions with CYP3A4 (PDB: 1TQN) to predict binding affinities for phase I metabolism .
- QSAR Models : Train models on datasets of piperazine derivatives to correlate structural descriptors (e.g., topological polar surface area) with microsomal half-lives .
Validation : Compare in silico predictions with in vitro hepatocyte clearance assays .
What in vitro assays are appropriate for initial assessment of this compound’s enzyme inhibition potential?
Q. Basic
- Kinase Inhibition : Use HTRF® kinase assays (e.g., EGFR or JAK2) with ATP concentration at Km .
- Protease Inhibition : Fluorometric assays (e.g., trypsin or cathepsin B) with Z-FR-AMC substrate; measure IC₅₀ via fluorescence quenching .
- Data Normalization : Include positive controls (e.g., staurosporine for kinases) and express inhibition as % activity relative to DMSO controls .
How to design crystallization trials for this compound to enable high-resolution X-ray diffraction studies?
Q. Advanced
- Crystallization Screens : Use sitting-drop vapor diffusion with commercial kits (e.g., Hampton Index™) at 4°C and 20°C .
- Optimization : Adjust pH (6.5–7.5) and PEG 3350 concentration (15–25%) to improve crystal morphology .
- Data Collection : Collect high-resolution (≤1.2 Å) data at synchrotron facilities. Refine with SHELXL, prioritizing anisotropic displacement parameters for non-H atoms .
Troubleshooting : If twinning occurs, employ the TWINLAW command in SHELXL to model pseudo-merohedral twinning .
What computational approaches can elucidate the electronic effects of the 4-fluorophenyl sulfonyl group on piperazine ring conformation?
Q. Advanced
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compare sulfonyl group torsion angles in gas phase vs. solvent (PCM model) .
- NBO Analysis : Quantify hyperconjugative interactions between sulfonyl S=O orbitals and piperazine lone pairs .
- MD Simulations : Simulate in explicit water (TIP3P) for 100 ns to observe conformational flexibility; calculate RMSD of the piperazine ring .
Visualization : Overlay electrostatic potential maps (MEP) to identify electron-deficient regions near the fluorophenyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
